molecular formula C14H18ClN5O B5230473 2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol

2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol

Cat. No. B5230473
M. Wt: 307.78 g/mol
InChI Key: AHGUWVJOSLKVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol, also known as BAMCP, is a chemical compound that has been widely used in scientific research. It is a derivative of the triazine family and has been found to have various applications in biochemistry and physiology. In

Mechanism of Action

2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol inhibits protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from carrying out its normal function, which is to phosphorylate target proteins. As a result, cellular signaling pathways are disrupted, leading to various physiological effects.
Biochemical and Physiological Effects:
2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Furthermore, 2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol in lab experiments is its potency as a protein kinase inhibitor. It has been found to be more effective than other inhibitors such as staurosporine and H-89. However, one limitation of using 2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol is its potential toxicity. It has been shown to be toxic to some cell lines at high concentrations.

Future Directions

There are several future directions for research on 2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol. One direction is to study its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific protein kinases. Additionally, further research is needed to determine the optimal dosage and toxicity of 2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol in vivo.

Synthesis Methods

The synthesis of 2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol involves a series of chemical reactions. The starting material is 2-methyl-1-propanol, which is reacted with 4-(benzylamino)-6-chloro-1,3,5-triazine-2-amine in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to reflux for several hours, resulting in the formation of 2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol. The final product is purified using column chromatography or recrystallization.

Scientific Research Applications

2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol has been used in various scientific research applications, including biochemistry, pharmacology, and physiology. It has been found to be a potent inhibitor of protein kinases, which play a crucial role in cellular signaling pathways. 2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol has been used to study the function of protein kinases in cancer cells and other diseases.

properties

IUPAC Name

2-[[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5O/c1-14(2,9-21)20-13-18-11(15)17-12(19-13)16-8-10-6-4-3-5-7-10/h3-7,21H,8-9H2,1-2H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGUWVJOSLKVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=NC(=NC(=N1)NCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol

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